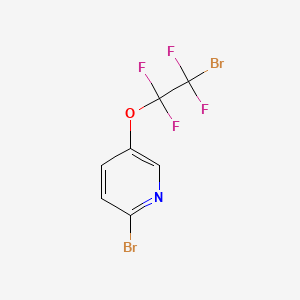
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride in dimethyl sulfoxide (DMSO) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while cross-coupling reactions can produce various arylated products .
Aplicaciones Científicas De Investigación
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets . The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical and biological properties.
Actividad Biológica
- Molecular Formula : C₇H₂Br₂F₄N
- Molecular Weight : 303.89 g/mol
- CAS Number : Not specifically listed in the available sources.
Antimicrobial Properties
Research indicates that compounds containing brominated pyridine derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that related pyridine compounds can inhibit the growth of various bacterial strains, suggesting that 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine may also possess similar activities. For instance, a derivative of 2-bromopyridine demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes involved in various metabolic processes. For example, some brominated pyridines have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases . The potential for This compound to act as an enzyme inhibitor could be a promising avenue for future research.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. A common method includes:
- Bromination : Starting with 5-pyridinol or its derivatives and introducing bromine under controlled conditions.
- Fluorination : The introduction of fluorinated groups can be achieved through nucleophilic substitution reactions using tetrafluoroethanol derivatives.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
Example Reaction Scheme
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | Br₂ | Room Temp |
| 2 | Nucleophilic Substitution | Tetrafluoroethanol derivative | Heat under reflux |
| 3 | Purification | Chromatography | Standard conditions |
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of a series of brominated pyridines against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, compounds structurally related to This compound were tested against various cancer cell lines. Results showed IC50 values in the micromolar range for several derivatives indicating promising activity .
Propiedades
Fórmula molecular |
C7H3Br2F4NO |
|---|---|
Peso molecular |
352.91 g/mol |
Nombre IUPAC |
2-bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H3Br2F4NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |
Clave InChI |
FWPHJTZDQAMCGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















